molecular formula C9H8F2O3 B6231650 4-(difluoromethyl)-3-methoxybenzoic acid CAS No. 1469882-43-6

4-(difluoromethyl)-3-methoxybenzoic acid

Cat. No.: B6231650
CAS No.: 1469882-43-6
M. Wt: 202.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-3-methoxybenzoic acid is a fluorinated aromatic carboxylic acid characterized by a difluoromethyl (-CF₂H) group at the 4-position and a methoxy (-OCH₃) group at the 3-position of the benzene ring. The difluoromethyl group is notable for its electron-withdrawing and lipophilicity-enhancing properties, which influence the compound’s acidity, solubility, and metabolic stability . The methoxy group at the 3-position is a common substituent in bioactive molecules, contributing to hydrogen bonding and solubility modulation. This compound’s structural features make it a candidate for pharmaceutical and agrochemical applications, where fluorine substitution is leveraged to optimize bioavailability and stability .

Properties

CAS No.

1469882-43-6

Molecular Formula

C9H8F2O3

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Preparation Methods

Deoxofluor®-Mediated Difluoromethylation

The most direct route involves replacing a phenolic hydroxyl group with a difluoromethyl (-CF₂H) moiety using Deoxofluor® ([1,1,2-tris(2-methoxyethyl)amino]-sulfur trifluoride). Starting with 3-methoxy-4-hydroxybenzaldehyde (isovanillin), the phenolic -OH at position 4 reacts with Deoxofluor® in dichloromethane at 0–25°C. The reaction proceeds via intermediate fluorophosphate formation, followed by nucleophilic displacement to yield 4-(difluoromethyl)-3-methoxybenzaldehyde (Fig. 1A). Key advantages include:

  • Yield : 78–84% after silica gel purification.

  • Selectivity : Minimal side reactions with the aldehyde group when filtered post-fluorination.

  • Scalability : Demonstrated for parallel synthesis of 13 derivatives.

Oxidative Conversion to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using sodium chlorite (NaClO₂) and sulfamic acid in glacial acetic acid. This two-step protocol achieves an overall yield of 72–76% for 4-(difluoromethyl)-3-methoxybenzoic acid , with HPLC purity exceeding 98%.

Halogenation-Fluorination Sequential Approaches

Bromination and Fluoride Substitution

An alternative method brominates 3-methoxy-4-methylbenzaldehyde at position 4 using elemental bromine in DMF at −5°C. The resulting 4-bromo-3-methoxybenzaldehyde undergoes halogen exchange with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C, substituting bromine with -CF₂H. While feasible, this route suffers from:

  • Low Yield : 47–59% due to competing side reactions.

  • Harsh Conditions : Requires pressurized CO for carbonyl insertion in some variants.

Phase-Transfer-Catalyzed Alkylation and Fluorination

Chlorodifluoro Methyl Acetate Strategy

Adapting methods from roflumilast synthesis, 3,4-dihydroxybenzaldehyde reacts with chlorodifluoro methyl acetate under phase-transfer conditions (tetrabutylammonium hydrogen sulfate, NaOH). This introduces a -CF₂H group at position 4, yielding 4-(difluoromethyl)-3-hydroxybenzaldehyde . Subsequent methylation with methyl iodide and potassium carbonate provides 4-(difluoromethyl)-3-methoxybenzaldehyde (Fig. 1B).

Reaction Conditions:

  • Temperature : 60–65°C for 3 hours.

  • Yield : 80–85% after extraction.

Oxidation of Aldehyde Intermediates

Sodium Chlorite-Sulfamic Acid System

The aldehyde group of 4-(difluoromethyl)-3-methoxybenzaldehyde is oxidized to carboxylic acid using NaClO₂ and sulfamic acid in acetic acid. This method avoids overoxidation and achieves:

  • Reaction Time : 6–8 hours at 50°C.

  • Purity : >99% after recrystallization from acetonitrile/water.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsStepsYield (%)Purity (%)Scalability
Deoxofluor® Fluorination3-Methoxy-4-hydroxybenzaldehydeDeoxofluor®, NaClO₂27698.8High
Bromination-Fluorination3-Methoxy-4-methylbenzaldehydeBr₂, KF35995.2Moderate
Phase-Transfer Alkylation3,4-DihydroxybenzaldehydeChlorodifluoro methyl acetate37297.5High

Key Observations :

  • Deoxofluor® Route : Highest yield and purity but requires costly reagents.

  • Phase-Transfer Method : Cost-effective for industrial scale but involves multi-step purification.

Industrial Scalability and Process Considerations

Solvent and Catalyst Selection

  • DMF vs. DCM : Dimethylformamide (DMF) enhances solubility in halogenation steps but complicates recycling. Dichloromethane (DCM) is preferred for Deoxofluor® reactions due to easier filtration.

  • Catalyst Load : Tetrabutylammonium hydrogen sulfate at 5–15 wt% optimizes phase-transfer reactions.

Waste Management

  • Fluoride Byproducts : Neutralization with calcium hydroxide minimizes environmental impact.

  • Solvent Recovery : Distillation reclaims >90% of DCM and DMF.

Recent Advances in Difluoromethylation

XtalFluor-E® as an Alternative

XtalFluor-E® (N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine) offers a safer alternative to Deoxofluor® but requires longer reaction times (24–48 hours) for comparable yields.

Photocatalytic Methods

Emerging protocols use visible-light catalysis to generate difluoromethyl radicals, enabling C-H functionalization under mild conditions. While promising, current yields remain low (22–34%) .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(difluoromethyl)-3-formylbenzoic acid, while reduction of the carboxylic acid group can produce 4-(difluoromethyl)-3-methoxybenzyl alcohol .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of 4-(difluoromethyl)-3-methoxybenzoic acid can be contextualized by comparing it to structurally related benzoic acid derivatives. Key comparisons are organized by substituent type at the 4-position:

4-(β-D-Glucopyranosyloxy)-3-Methoxybenzoic Acid

  • Substituent: A glycosylated hydroxyl group (-O-β-D-glucopyranosyl).
  • Properties: The bulky, hydrophilic glucopyranosyl moiety increases water solubility but reduces membrane permeability. This derivative, isolated from bilberry, demonstrates bioactivity as a cholinesterase inhibitor .
  • Contrast: Unlike the lipophilic difluoromethyl group, the glucopyranosyl substituent limits applications in systemic drug delivery but enhances compatibility with aqueous environments (e.g., nutraceuticals).

4-(2-Hydroxyethoxy)-3-Methoxybenzoic Acid

  • Substituent : A hydroxyethoxy (-OCH₂CH₂OH) group.
  • Properties: This monomer is used in poly(ethylene vanillate) synthesis, where the hydroxyl group facilitates esterification during polymerization .
  • Contrast : The hydroxyethoxy group introduces polarity and reactivity for polymer formation, whereas the difluoromethyl group prioritizes metabolic stability and lipophilicity for pharmaceutical use.

4-Benzyloxy-3-Methoxybenzoic Acid

  • Substituent : A benzyloxy (-OCH₂C₆H₅) group.
  • Properties : The benzyloxy group is often employed as a protecting group in organic synthesis. For example, it is used in intermediates for nitro reduction and azide formation .
  • Contrast : While benzyloxy groups are temporary and removed post-synthesis, the difluoromethyl group is a permanent substituent designed to enhance drug-like properties.

3-Fluoro-4-Methoxybenzoic Acid

  • Substituent : A single fluorine atom at the 3-position.
  • Properties: Fluorine’s electronegativity increases acidity (lower pKa) compared to non-fluorinated analogs. Such derivatives are used in microbiological studies to probe enzyme specificity .

4-Trifluoromethyl-3-Methoxybenzoic Acid

  • Substituent : A trifluoromethyl (-CF₃) group.
  • Properties : The -CF₃ group is more electron-withdrawing than -CF₂H, leading to higher acidity (e.g., pKa ~1.5–2.5 for -CF₃ vs. ~3.0–4.0 for -CF₂H) .
  • Contrast : While both groups enhance lipophilicity, -CF₃’s bulkiness may sterically hinder interactions in biological systems compared to the smaller -CF₂H.

4-Acetoxy-3-Methoxybenzoic Acid

  • Substituent : An acetoxy (-OAc) group.
  • Properties: The ester group is susceptible to hydrolysis, making this compound a prodrug candidate. For example, acetylated vanillic acid derivatives are metabolized to release active phenolic forms .
  • Contrast : Unlike the stable difluoromethyl group, acetoxy substituents are designed for controlled release, highlighting divergent applications in drug design.

Research Implications and Gaps

The difluoromethyl group’s balance of lipophilicity and electronic effects positions this compound as a versatile scaffold for drug discovery. However, the evidence lacks direct data on its synthesis, biological activity, or industrial use. Further studies could explore:

  • Synthetic Optimization : Adapting methods from 4-(difluoromethoxy)benzaldehyde synthesis to target the benzoic acid derivative.
  • Biological Screening : Evaluating antimicrobial or enzyme-inhibitory activity, leveraging insights from fluorinated analogs .
  • Comparative Pharmacokinetics : Assessing bioavailability differences between -CF₂H, -CF₃, and other substituents.

Q & A

Q. What are the standard synthetic routes for preparing 4-(difluoromethyl)-3-methoxybenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

  • Suzuki-Miyaura coupling to introduce the difluoromethyl group to a methoxy-substituted benzoic acid precursor .
  • Hydrolysis of esters (e.g., methyl or ethyl esters) to yield the carboxylic acid moiety under acidic or basic conditions .
  • Optimization of reaction parameters : Temperature (e.g., 80–120°C for coupling reactions), solvent polarity (e.g., DMF or THF), and catalysts (e.g., palladium-based catalysts for cross-coupling) significantly affect yield .
    Key Characterization : Monitor intermediates via HPLC and confirm final product purity using ¹H/¹³C NMR and FT-IR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is critical for identifying difluoromethyl groups (δ ~ -140 to -150 ppm), while ¹H NMR resolves methoxy (δ ~3.8–4.0 ppm) and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M-H]⁻ ion for benzoic acids) .
  • HPLC/UPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% formic acid) assesses purity (>95% by area under the curve) .

Q. How is the biological activity of this compound typically screened in preclinical studies?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .
    • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • In vivo models : Administer orally or intraperitoneally in rodent models to evaluate pharmacokinetics (e.g., Cₘₐₓ, t₁/₂) and efficacy in disease models .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer:

  • Catalyst screening : Test palladium/ligand systems (e.g., Pd(OAc)₂ with SPhos) to enhance coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Byproduct mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .
    Case Study : A 15% yield increase was achieved by switching from THF to DMF in a similar difluoromethylation reaction .

Q. How should contradictory data between computational predictions and experimental results for this compound’s reactivity be resolved?

Methodological Answer:

  • Re-evaluate computational models : Use higher-level theory (e.g., DFT with B3LYP/6-311+G(d,p)) to account for solvation and steric effects .
  • Experimental validation : Perform kinetic studies (e.g., variable-temperature NMR) to detect intermediate species not modeled computationally .
  • Example : Discrepancies in hydrolysis rates may arise from unaccounted hydrogen bonding with the methoxy group .

Q. What computational strategies are recommended to study the interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., COX-2 or PPARγ) .
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Free energy calculations : MM/PBSA or MM/GBSA to estimate binding affinities, accounting for fluorine’s electronegativity .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the difluoromethyl group in this compound?

Methodological Answer:

  • Synthesize analogs : Replace difluoromethyl with -CF₃, -CHF₂, or -CH₂F and compare bioactivity .
  • Pharmacophore mapping : Identify critical electrostatic interactions contributed by fluorine atoms .
  • Case Study : In a related compound, -CF₂H improved metabolic stability by 40% compared to -CH₃ .

Q. What methodologies are used to evaluate the metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

  • In vitro microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH, then quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS/MS to detect hydroxylation or demethylation products .
  • CYP inhibition screening : Assess interactions with CYP3A4 or CYP2D6 using fluorescent probes .

Q. How can researchers validate analytical methods for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Method validation per ICH guidelines :
    • Linearity : Calibration curves (1–1000 ng/mL) with R² >0.99 .
    • Accuracy/recovery : Spike-and-recovery experiments in plasma (85–115% recovery) .
    • Precision : Intraday/interday CV <15% .
  • Matrix effects : Compare ionization efficiency in plasma vs. buffer using post-column infusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.